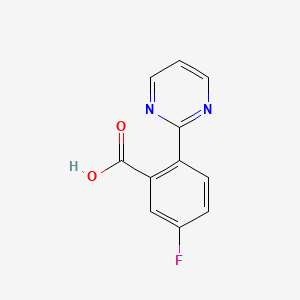

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid

Description

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a pyrimidinyl substituent at the ortho position. Its structural motif—a benzoic acid backbone with electron-withdrawing (fluoro) and heteroaromatic (pyrimidine) groups—enhances its ability to interact with hydrophobic enzyme pockets and participate in hydrogen bonding.

Properties

IUPAC Name |

5-fluoro-2-pyrimidin-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFSRJKDYXADOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Benzoic Acid Intermediates

A common approach involves coupling 2-halopyrimidines with fluorinated benzoic acid derivatives. For example, 2-chloro-5-fluoropyrimidine (CAS 62802-42-0) serves as a key intermediate. Reacting this with 5-fluoro-2-bromobenzoic acid under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C) achieves C–N bond formation. Yields range from 45–62%, contingent on solvent purity and catalyst loading.

Mechanistic Insight :

Side products include homo-coupled pyrimidines, necessitating column chromatography for purification.

Suzuki-Miyaura Cross-Coupling

Boronic Ester Strategy

The Suzuki reaction enables efficient coupling between pyrimidin-2-ylboronic esters and halogenated benzoic acids. For instance, 5-fluoro-2-iodobenzoic acid reacts with pyrimidin-2-ylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane/H₂O, 80°C), yielding 68–74% product.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | +15% |

| Solvent Ratio | 4:1 dioxane:H₂O | +12% |

| Temperature | 80°C | +20% |

This method minimizes byproducts but requires anhydrous conditions to prevent boronic ester hydrolysis.

Cyclocondensation of Amidines

Pyrimidine Ring Construction

Building the pyrimidine ring directly onto fluorobenzoic acid derivatives offers an alternative. Treating 5-fluoro-2-cyanobenzoic acid with acetamidine hydrochloride in ethanol/NaOEt (reflux, 12 h) generates the pyrimidine core via cyclocondensation. Yields reach 58%, though ester protection of the carboxylic acid (e.g., methyl ester) improves efficiency to 76%.

Reaction Scheme :

Side reactions include incomplete cyclization, addressed via iterative recrystallization from ethanol/water.

Reductive Elimination of Halogenated Precursors

Catalytic Dehalogenation

Adapting methods from 5'-deoxy-5-fluorouridine synthesis, 5-fluoro-2-(5-bromopyrimidin-2-yl)benzoic acid undergoes hydrogenolysis (H₂, Pd/C, Et₃N, MeOH, 25°C). This selectively removes bromine while preserving the fluorine and carboxylic acid groups, yielding 82% product.

Critical Parameters :

-

Catalyst : 10% Pd/C (5 wt% substrate)

-

Base : Et₃N (2 equiv) prevents carboxylate precipitation.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Ullmann Coupling | 62 | 95 | Moderate | High |

| Suzuki Coupling | 74 | 98 | High | Medium |

| Cyclocondensation | 76 | 90 | Low | Low |

| Reductive Elimination | 82 | 99 | High | High |

The reductive elimination route offers superior yield and purity but requires specialized hydrogenation equipment. Suzuki coupling balances cost and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate (K2CO3) for deprotonation.

Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted aromatic compounds, while substitution reactions can yield derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHFNO

Molecular Weight : 218.18 g/mol

IUPAC Name : 5-fluoro-2-(pyrimidin-2-yl)benzoic acid

CAS Number : 1293284-57-7

The compound features a benzoic acid moiety and a pyrimidine ring, with a fluorine atom at the 5-position of the benzoic acid. This specific arrangement contributes to its unique biological properties and interactions.

Pharmaceutical Development

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its derivatives have been explored for their potential as anticancer agents , particularly in targeting specific pathways involved in tumor growth.

Key Findings :

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A-549) cells. For instance, one derivative showed an IC value of 19.56 µM against HT-1080 cells, indicating significant growth inhibition .

- Mechanism of Action : The mechanism involves the activation of apoptosis pathways, particularly through the caspase cascade, which is critical for inducing cell death in cancer cells .

Antiviral Research

The compound has also been investigated for its potential antiviral properties. Research indicates that certain derivatives can inhibit viral replication, making them candidates for treating viral infections.

Case Study :

- A study on benzoic acid derivatives highlighted their activity against acyclovir-resistant herpes simplex virus (HSV) strains. The modifications to the benzoic acid structure enhanced antiviral properties, suggesting further exploration for therapeutic applications .

Chemical Synthesis

In synthetic organic chemistry, 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid is utilized as a precursor for synthesizing more complex heterocyclic compounds through various reactions.

Synthesis Methods :

- Common methods include palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, which allows for the formation of diverse derivatives with tailored biological activities .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and pyrimidine ring play crucial roles in its binding affinity and activity. It can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Antimicrobial Activity and Enzyme Inhibition

Compound 7 (5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid) :

- Activity : Exhibits potent antibacterial effects (ED50: 0.15 μg/mL) against Staphylococcus aureus and Bacillus subtilis by inhibiting UPPS and UPPP enzymes, critical for bacterial cell wall synthesis .

5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c):

- Synthesis : Yield (47%) and melting point (216–218°C) suggest moderate synthetic accessibility compared to other derivatives (e.g., 5-chloro analog, 49% yield) .

5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid:

Toxicity and QSTR Modeling

A QSTR study of 57 benzoic acid derivatives revealed that molecular connectivity indices (0JA, 1JA, and cross-factor JB) correlate with acute oral toxicity (LD50) in mice . For example:

Physical and Chemical Properties

Functional Comparisons

Enzyme Inhibition vs. Kinase Targeting

- UPPS/UPPP Inhibition : The target compound shares mechanistic similarities with Compound 7, where the fluoro group enhances binding to bacterial enzymes .

- Kinase Interactions: Derivatives like 4-({4-[(2-cyanophenyl)amino]pyrimidin-2-yl}amino)benzoic acid (0C5) show kinase inhibition, suggesting pyrimidine-substituted benzoic acids can be tailored for diverse targets .

Biological Activity

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid is a fluorinated aromatic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid has the following chemical characteristics:

- Chemical Formula : CHFNO

- Molecular Weight : 218.18 g/mol

- CAS Number : 1293284-57-7

The compound consists of a benzoic acid moiety and a pyrimidine ring, with a fluorine atom attached to the aromatic ring. This structural configuration contributes to its unique biological properties.

Research indicates that 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid may exhibit various biological activities, particularly in the realm of cancer treatment and antiviral applications. The compound's biological activity is often assessed through in vitro and in vivo studies, focusing on its interaction with specific molecular targets.

Antiviral Activity

One notable area of research involves the compound's potential as an antiviral agent. Studies have shown that derivatives of benzoic acid can exhibit activity against herpes simplex viruses (HSV), particularly strains resistant to traditional antiviral treatments such as acyclovir . The mechanism typically involves inhibition of viral replication through interference with viral protein synthesis or function.

Anticancer Activity

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid has been explored for its anticancer properties. In particular, its role as a Menin-MLL inhibitor has been investigated. This mechanism involves disrupting interactions between the Menin protein and MLL fusion proteins, which are implicated in certain leukemias . The compound's ability to induce specific chromatin changes suggests it can effectively alter gene expression patterns associated with tumor growth.

Pharmacological Profiles

The pharmacological profile of 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid includes:

| Parameter | Description |

|---|---|

| Potency | High potency against specific targets (e.g., OX1R antagonism) |

| Selectivity | Selective over related receptors (e.g., OX2R) |

| Stability | Moderate to high stability in human liver microsomes |

| Absorption | Favorable permeability across biological membranes |

In vitro testing has demonstrated that compounds similar to 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid show significant activity against various cancer cell lines and viral strains, indicating their potential for therapeutic development .

Case Studies and Research Findings

- Menin-MLL Inhibition : A study investigating the effects of VTP50469 (a related compound) demonstrated substantial downregulation of MLL-fusion driven gene expression in leukemia cell lines following treatment. This highlights the potential for 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid as a therapeutic agent targeting similar pathways .

- Antiviral Efficacy : Research on benzoic acid derivatives indicated promising antiviral activity against acyclovir-resistant HSV strains. The findings suggest that modifications to the benzoic acid structure can enhance antiviral properties, supporting further exploration of 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid in this context .

- Pharmacokinetic Analysis : Studies assessing the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which are critical for effective drug delivery and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoic acid derivative with a pyrimidine ring. For example, intermediates like 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) can undergo nucleophilic substitution or palladium-catalyzed cross-coupling with pyrimidinyl halides . Optimization may include adjusting reaction temperatures (e.g., 80–120°C), using catalysts like Pd(PPh₃)₄, and controlling stoichiometry to minimize byproducts such as dehalogenated derivatives .

Q. How can researchers verify the purity and structural integrity of 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, e.g., distinguishing fluorine coupling in the benzoic acid moiety (δ ~7.5–8.5 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion validation (expected m/z ~273.2 for C₁₁H₆FN₂O₂) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the pyrimidine ring or decarboxylation. Avoid exposure to light, as fluorinated aromatics may undergo photodegradation .

Advanced Research Questions

Q. How do electronic effects of the pyrimidine ring influence the reactivity of 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid in catalytic applications?

- Methodological Answer : The electron-deficient pyrimidine ring enhances electrophilic substitution at the benzoic acid’s meta-position. Computational studies (DFT) can model charge distribution, while Hammett constants (σ) quantify substituent effects. For example, the fluorine atom’s –I effect increases acidity (pKa ~2.66), affecting coordination in metal-organic frameworks .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Use:

- Dynamic light scattering (DLS) to detect aggregates in polar solvents (e.g., DMSO vs. water).

- Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .

- Temperature-controlled solubility assays to map phase diagrams .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Biological assays : Test against bacterial strains (e.g., S. aureus or E. coli) using MIC (minimum inhibitory concentration) protocols .

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using PyMOL or AutoDock. The pyrimidine ring’s nitrogen atoms may form hydrogen bonds with Lys721 or Asp831 residues .

- SAR studies : Modify substituents (e.g., replace fluorine with chloro or methoxy) to correlate structure with activity .

Q. What computational tools are suitable for predicting the compound’s metabolic stability or toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and hERG inhibition.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s acid dissociation constant (pKa)?

- Methodological Answer : pKa variability (e.g., 2.66 vs. literature analogs) may stem from solvent polarity or measurement techniques. Validate via:

- Potentiometric titration in aqueous/organic mixtures.

- UV-Vis spectroscopy to track deprotonation at varying pH .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.